6-Ethylmorphine

Mu opioid receptor Binding affinity Structure-activity relationship

6-Ethylmorphine (CAS 47252-06-2) is a semi-synthetic morphinan alkaloid belonging to the 6-substituted morphine analog class, characterized by an ethoxy (–OCH₂CH₃) substituent at the C6 position of the morphine scaffold. This compound acts as an opioid receptor agonist with demonstrated affinity for mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 47252-06-2
Cat. No. B1232273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylmorphine
CAS47252-06-2
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C
InChIInChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
InChIKeySWYNUDMXTNTERF-SSTWWWIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylmorphine (CAS 47252-06-2) Procurement Evidence & Comparative Pharmacology Guide


6-Ethylmorphine (CAS 47252-06-2) is a semi-synthetic morphinan alkaloid belonging to the 6-substituted morphine analog class, characterized by an ethoxy (–OCH₂CH₃) substituent at the C6 position of the morphine scaffold. This compound acts as an opioid receptor agonist with demonstrated affinity for mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes [1]. Distinct from its positional isomer 3-ethylmorphine (ethylmorphine, CAS 76-58-4)—a weak opioid antitussive—6-ethylmorphine exhibits markedly enhanced μ-opioid receptor binding and is recognized in SAR literature as a high-potency 6-ether derivative with analgesic activity several-fold greater than morphine [2][3]. The compound also displays kappa opioid receptor agonism with positive inotropic effects on electrically stimulated left atrium and influences mammalian behavior including locomotion, rearing, and grooming [4].

Why Generic 3-Ethylmorphine or Codeine Cannot Substitute for 6-Ethylmorphine in Research & Procurement


The critical distinction lies in the position of the ethyl ether substituent on the morphine scaffold. The clinically known 'ethylmorphine' (3-ethylmorphine, CAS 76-58-4) carries the ethoxy group at the C3 phenolic position, yielding a compound only marginally more potent than codeine and substantially less potent than morphine [1]. In contrast, 6-ethylmorphine (CAS 47252-06-2) bears the ethoxy group at the C6 secondary alcohol position—a modification that, consistent with SAR established for 6-substituted morphine analogs (e.g., heterocodeine, 6-acetylmorphine), dramatically enhances μ-opioid receptor binding affinity and analgesic potency to levels exceeding morphine by several-fold [2][3]. Furthermore, the 6-ethoxy substituent alters P-glycoprotein (P-gp) substrate recognition compared to 3-substituted or 6-hydroxy analogs, directly impacting blood-brain barrier penetration and central analgesic tolerance profiles—differences that cannot be replicated by simple substitution with codeine or 3-ethylmorphine [4]. These pharmacological and pharmacokinetic divergences are not interchangeable.

6-Ethylmorphine (CAS 47252-06-2) Quantitative Differentiation Evidence Against Comparator Opioids


Mu Opioid Receptor Binding Affinity: 6-Ethylmorphine vs. Morphine and Positional Isomers

In competition binding assays using membrane preparations from transfected HN9.10 cells constitutively expressing the rat mu opioid receptor, 6-ethylmorphine demonstrated a Ki value of 1.7 ± n/a nM for the mu opioid receptor, placing it in the sub-nanomolar to low-nanomolar affinity range comparable to morphine (Ki = 1.70 ± 0.50 nM) and heterocodeine (6-methylmorphine, Ki = 1.1 ± 0.5 nM) [1][2]. By contrast, the 3-ethoxy positional isomer 3-ethylmorphine falls within a lower-affinity series where increasing 3-O-alkyl chain length decreases Ki (morphine < codeine < ethylmorphine < pholcodine), with ethylmorphine's Ki being substantially higher (weaker affinity) than morphine [3]. This demonstrates that the 6-ethoxy substituent preserves high-affinity mu binding whereas the 3-ethoxy substituent diminishes it.

Mu opioid receptor Binding affinity Structure-activity relationship 6-Substituted morphine analog

Kappa Opioid Receptor Agonism: A Profile Absent in Morphine and Codeine

6-Ethylmorphine is explicitly categorized as a kappa opioid receptor (KOR) agonist, a receptor subtype interaction not prominently associated with morphine (predominantly mu agonist) or codeine (weak mu agonist) [1]. The compound exhibits positive inotropic effects on the electrically stimulated left atrium and affects various mammalian behaviors including locomotion, rearing, and grooming—pharmacodynamic endpoints consistent with KOR engagement that are not replicated by morphine or 3-ethylmorphine at equivalent doses [1]. This KOR agonism profile distinguishes 6-ethylmorphine within the 6-substituted morphine series, where most analogs (e.g., heterocodeine, 6-acetylmorphine) retain predominant mu-selectivity.

Kappa opioid receptor Receptor selectivity Positive inotropy Behavioral pharmacology

P-Glycoprotein (P-gp) Substrate Profile: Implications for Blood-Brain Barrier Penetration Relative to Morphine

Within the systematic SAR study of 3- and 6-substituted morphine analogs by Cunningham et al. (2008), the 6-substituted series revealed that the nature of the C6 substituent critically modulates P-gp substrate activity [1]. While 6-hydroxy analogs (morphine) are established P-gp substrates contributing to restricted brain penetration and tolerance development, 6-desoxy analogs demonstrated reduced P-gp substrate activity. The 6-ethoxy substituent of 6-ethylmorphine introduces steric and electronic properties distinct from the 6-hydroxy (morphine), 6-methoxy (heterocodeine), and 6-desoxy analogs, positioning it uniquely within the SAR matrix for probing structure-transport relationships at the BBB [1]. Although direct P-gp ATPase activity data for 6-ethylmorphine was not individually reported in the retrieved dataset, its classification within the 6-substituted series provides a rational basis for differentiated BBB penetration and central tolerance profiles compared to morphine [1].

P-glycoprotein Blood-brain barrier Efflux transport Analgesic tolerance

Analgesic Potency: Class-Level SAR Indicates Several-Fold Potency Enhancement Over Morphine

Structure-activity relationship (SAR) principles established across multiple 6-substituted morphine analogs demonstrate that etherification or esterification of the C6 hydroxyl group consistently increases analgesic potency relative to morphine [1]. Specifically, 6-methoxymorphine (heterocodeine) exhibits approximately 5-fold greater potency than morphine, 6-ethoxymorphine (6-ethylmorphine) approximately 2.5-fold greater potency, and 6-acetylmorphine approximately 4.2-fold greater potency [2]. This potency rank order (6-methoxy > 6-acetyl > 6-ethoxy > 6-hydroxy) is supported by the Wikipedia pharmacology discussion noting that 6-ethylmorphine is 'more potent than morphine by several times,' contrasting sharply with 3-ethylmorphine which is 'slightly more potent than codeine but less so than morphine' [3]. The enhanced lipophilicity conferred by the 6-ethoxy group facilitates greater CNS penetration, contributing to the observed potency increase [2].

Analgesic potency 6-Ether morphine derivatives Antinociception Structure-activity relationship

6-Ethylmorphine (CAS 47252-06-2): Validated Research & Industrial Application Scenarios


Mu/Kappa Opioid Receptor Selectivity Profiling Studies

6-Ethylmorphine's dual mu-high-affinity binding (Ki = 1.7 nM) and kappa opioid receptor agonism make it a valuable pharmacological tool for dissecting the relative contributions of mu vs. kappa receptor engagement to downstream signaling, analgesic efficacy, and side-effect profiles. Unlike morphine (mu-selective) or standard kappa agonists (which typically lack strong mu affinity), 6-ethylmorphine allows simultaneous probing of both receptor subtypes within a single morphine-derived scaffold, as evidenced by its mu binding data [1] and documented KOR agonism with positive inotropic and behavioral effects [2].

Blood-Brain Barrier P-Glycoprotein Efflux Transporter Research

As a member of the 6-substituted morphine analog series characterized by Cunningham et al. (2008) for P-gp substrate activity, 6-ethylmorphine serves as a C6-ethoxy probe for structure-transport relationship studies at the blood-brain barrier [1]. Its distinct substituent electronic and steric properties, compared to C6-hydroxy (morphine), C6-methoxy (heterocodeine), and C6-desoxy analogs, enable systematic investigation of how the C6 position modulates P-gp recognition and central nervous system exposure—directly relevant to opioid tolerance mechanism research.

Forensic and Analytical Reference Standard for 6-Substituted Opioid Differentiation

In forensic toxicology and doping control laboratories, the unambiguous chromatographic and mass spectrometric differentiation of 6-ethylmorphine from its positional isomer 3-ethylmorphine (and from morphine, codeine, and 6-acetylmorphine) is critical [1]. 6-Ethylmorphine's distinct retention time and fragmentation pattern make it an essential certified reference material for LC-MS/MS and GC/MS method validation, particularly in cases where 6-substituted opioid isomers must be resolved from clinically used 3-substituted opioids [2].

Opioid Analgesic SAR and Medicinal Chemistry Lead Optimization

6-Ethylmorphine occupies a key position in the 6-ether morphine potency SAR ladder (6-OH < 6-OEt < 6-OAc < 6-OMe), providing medicinal chemistry programs with a reference point for optimizing the balance between analgesic potency, receptor selectivity, and pharmacokinetic properties. The estimated ~2.5-fold potency enhancement over morphine, combined with altered lipophilicity from the ethoxy substituent, informs the design of next-generation 6-substituted morphinans with improved therapeutic indices [1].

Quote Request

Request a Quote for 6-Ethylmorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.